4,5-Dichloro-8-fluoroquinoline
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Overview
Description
4,5-Dichloro-8-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
The synthesis of 4,5-Dichloro-8-fluoroquinoline involves several steps. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation. For instance, starting with 3,4-dichloroaniline, the compound can be fluorinated using reagents like Selectfluor under controlled conditions . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for yield and purity .
Chemical Reactions Analysis
4,5-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-coupling reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions vary depending on the specific conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-8-fluoroquinoline has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological studies: The compound is studied for its enzyme inhibition properties and potential therapeutic effects.
Materials science: It is used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For example, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
4,5-Dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines such as:
5,7,8-Trifluoroquinoline: Known for its high reactivity and unique properties.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits enhanced biological activity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H4Cl2FN |
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Molecular Weight |
216.04 g/mol |
IUPAC Name |
4,5-dichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
InChI Key |
LUPCVOWXKVNVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Cl |
Origin of Product |
United States |
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